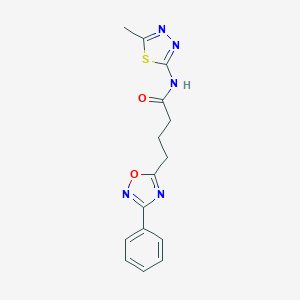![molecular formula C23H26N4O4S B277583 N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as AZD-9291, and it belongs to the class of drugs known as third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). In
Mecanismo De Acción
AZD-9291 works by irreversibly binding to the ATP-binding site of the T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in NSCLC cells that harbor the T790M mutation.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue distribution. It has a half-life of approximately 25 hours and is primarily metabolized by the liver. AZD-9291 has also been shown to have minimal drug-drug interactions and is generally well-tolerated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD-9291 has several advantages for use in lab experiments, including its high selectivity for T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, minimal activity against wild-type N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and favorable pharmacokinetic profile. However, its irreversible binding to the ATP-binding site of N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also be a limitation, as it may lead to the development of resistance over time.
Direcciones Futuras
There are several future directions for research on AZD-9291, including its potential use in combination with other targeted therapies, its efficacy in other N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide-mutant cancers, and the development of strategies to overcome resistance. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AZD-9291 and its potential long-term side effects. Overall, AZD-9291 represents a promising therapeutic option for the treatment of NSCLC that harbors the T790M mutation in the N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide gene.
Métodos De Síntesis
The synthesis of AZD-9291 involves a multistep process that includes the reaction of 4-bromoaniline with 1-azepanamine to produce N-(4-bromo-phenyl)azepan-1-amine. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to produce N-[4-(chloro-sulfonyl)phenyl]azepan-1-amine. The final step involves the reaction of N-[4-(chloro-sulfonyl)phenyl]azepan-1-amine with 3-(4-aminophenyl)quinazolin-4(3H)-one to produce N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Aplicaciones Científicas De Investigación
AZD-9291 has been extensively studied for its potential therapeutic applications in the treatment of non-small cell lung cancer (NSCLC) that harbors the T790M mutation in the N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide gene. This mutation is associated with resistance to first- and second-generation N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide TKIs. AZD-9291 has shown promising results in preclinical and clinical trials, demonstrating high selectivity for T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide and minimal activity against wild-type N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Propiedades
Nombre del producto |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Fórmula molecular |
C23H26N4O4S |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c28-22(13-16-26-17-24-21-8-4-3-7-20(21)23(26)29)25-18-9-11-19(12-10-18)32(30,31)27-14-5-1-2-6-15-27/h3-4,7-12,17H,1-2,5-6,13-16H2,(H,25,28) |
Clave InChI |
ZVOCCVSKFUURHV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)


![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)